2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves several steps, typically starting with the preparation of the pyrrolidine ring and the phenoxypyridine moiety. The two components are then coupled under specific reaction conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The phenoxypyridine moiety may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
2-(6-Phenoxypyridin-3-yl)pyrrolidine-1-methanol: This compound has an alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(6-phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H16N2O2/c19-12-18-10-4-7-15(18)13-8-9-16(17-11-13)20-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10H2 |
InChI Key |
MAFIYAIVPKOSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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